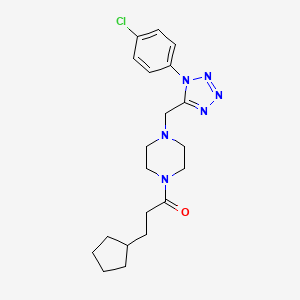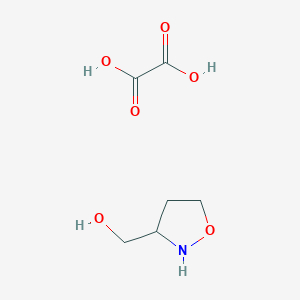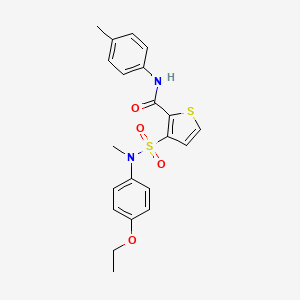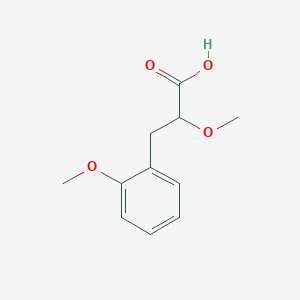![molecular formula C26H33N3O7S2 B2695439 diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-70-8](/img/structure/B2695439.png)
diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a diethyl dicarboxylate group, a thieno[2,3-c]pyridine ring, a benzamido group, and a 3-methylpiperidin-1-ylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The 3D structure would be influenced by the arrangement of these groups around the thieno[2,3-c]pyridine ring .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound would undergo. The reactivity would likely be influenced by the electron-rich thieno[2,3-c]pyridine ring and the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学的研究の応用
Fluorescent Probes in Serum Detection
A study developed a fluorescent probe for detecting H2S in serum. This probe, based on an environment-sensitive fluorophore combined with albumin and a recognition unit for H2S, exhibited remarkable fluorescence enhancement due to H2S-triggered thiolysis (Lee, Sung, Lee, & Han, 2020).
Synthesis of Heterocyclic Systems
Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate is utilized as a starting material in the synthesis of novel heterocyclic systems. This includes derivatives of pyrido[4',3':4,5]thieno[2,3-d]pyrimidine, triazolo, and thiadiazolo-derivatives (Ahmed, 2002).
Crystallographic Studies
The cation of a related compound exhibited a nearly planar styrylpyridinium unit, contributing to understanding of molecular conformations in crystallography (Chantrapromma, Kaewmanee, Boonnak, Anantapong, & Fun, 2012).
Synthesis of Anti-inflammatory Agents
A study synthesized novel tetrahydropyridine derivatives as potential anti-inflammatory agents, highlighting the compound's potential in pharmaceutical applications (Gangapuram & Redda, 2006).
Electronic Effects in Heterodimetallic Complexes
Research explored the electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates, showcasing its application in understanding electronic structures (Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000).
作用機序
The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound has been designed as a drug, the functional groups present suggest it might interact with biological targets via hydrogen bonding, ionic interactions, or hydrophobic effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
diethyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O7S2/c1-4-35-25(31)22-20-12-14-28(26(32)36-5-2)16-21(20)37-24(22)27-23(30)18-8-10-19(11-9-18)38(33,34)29-13-6-7-17(3)15-29/h8-11,17H,4-7,12-16H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEUKPFEWLNACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2695357.png)
![N-[1-(3-Bromophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2695359.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2695360.png)
![Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2695361.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)



![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2695370.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2695372.png)


